molecular formula C6H3ClN4S B12572506 5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine CAS No. 287472-26-8

5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine

Cat. No.: B12572506
CAS No.: 287472-26-8
M. Wt: 198.63 g/mol
InChI Key: XZGFXNIBEVYAOL-UHFFFAOYSA-N
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Description

5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine is a heterocyclic compound that contains both a thiadiazole and a pyrimidine ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine typically involves the reaction of 4-chloro-1,2,5-thiadiazole with a pyrimidine derivative. One common method includes the use of a nucleophilic substitution reaction where the chlorine atom on the thiadiazole ring is replaced by a pyrimidine moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or sodium methoxide in solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
  • 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole

Uniqueness

5-(4-Chloro-1,2,5-thiadiazol-3-yl)pyrimidine is unique due to the presence of both a thiadiazole and a pyrimidine ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets compared to compounds with only one of these rings .

Properties

CAS No.

287472-26-8

Molecular Formula

C6H3ClN4S

Molecular Weight

198.63 g/mol

IUPAC Name

3-chloro-4-pyrimidin-5-yl-1,2,5-thiadiazole

InChI

InChI=1S/C6H3ClN4S/c7-6-5(10-12-11-6)4-1-8-3-9-2-4/h1-3H

InChI Key

XZGFXNIBEVYAOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C2=NSN=C2Cl

Origin of Product

United States

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